molecular formula C10H19IO3 B15371451 tert-Butyl 3-(3-iodopropoxy)propanoate

tert-Butyl 3-(3-iodopropoxy)propanoate

Cat. No.: B15371451
M. Wt: 314.16 g/mol
InChI Key: SDAPOYSETFJZGO-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-iodopropoxy)propanoate (CAS 2230826-08-9) is a valuable organic synthesis building block characterized by its dual functional groups: a terminal iodine and a protected tert-butyl ester . The iodine atom acts as an excellent leaving group, making this compound highly reactive in nucleophilic substitution reactions for introducing the 3-(3-iodopropoxy)propanoate chain . Simultaneously, the tert-butyl ester group provides a robust protective group for the carboxylic acid functionality, which can be selectively deprotected under acidic conditions without affecting other sensitive parts of a complex molecule . Its molecular formula is C13H25IO4, and it has a molecular weight of 372.24 g/mol . This combination of features makes it a versatile precursor in medicinal chemistry and materials science, particularly for the synthesis of more complex structures through sequential functionalization and deprotection. The compound is offered in high purity (e.g., 98%) for research applications . This product is intended for research purposes and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C10H19IO3

Molecular Weight

314.16 g/mol

IUPAC Name

tert-butyl 3-(3-iodopropoxy)propanoate

InChI

InChI=1S/C10H19IO3/c1-10(2,3)14-9(12)5-8-13-7-4-6-11/h4-8H2,1-3H3

InChI Key

SDAPOYSETFJZGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCCI

Origin of Product

United States

Comparison with Similar Compounds

tert-Butyl 3-(3-Hydroxypropoxy)propanoate

  • Structure : Differs by replacing iodine with a hydroxyl group (C₁₀H₂₀O₄, MW 204.26 g/mol) .
  • Synthesis : Prepared via esterification of 1,3-propanediol with tert-butyl acrylate in acetonitrile using Triton B as a base .
  • Reactivity: The hydroxyl group enables further functionalization (e.g., iodination to yield tert-butyl 3-(3-iodopropoxy)propanoate) .
  • Applications : Serves as a precursor for PROTAC synthesis .

tert-Butyl 3-(2-Iodoethoxy)propanoate

  • Structure : Features a shorter ethoxy chain with iodine at the 2-position (C₉H₁₇IO₃, MW 300.13 g/mol) .
  • Synthesis : Likely synthesized via similar iodination methods but starting from a 2-hydroxyethoxy precursor.
  • Reactivity : The shorter chain may reduce steric hindrance, enhancing reactivity in nucleophilic substitutions.
  • Stability : Light-sensitive; requires storage at 2–8°C in the dark .

tert-Butyl 3-(2-(2-Hydroxyethoxy)ethoxy)propanoate

  • Structure : Contains a polyethylene glycol (PEG)-like chain (C₁₂H₂₄O₆, MW 264.32 g/mol) .
  • Synthesis : Produced via stepwise etherification of tert-butyl acrylate with ethylene glycol derivatives .
  • Applications : Used in biocompatible polymer synthesis and drug delivery systems due to its hydrophilic PEG chain .

tert-Butyl 3-(3-Trifluoromethylphenyl)propanoate

  • Structure : Substitutes the iodopropoxy group with a trifluoromethylphenyl moiety (C₁₄H₁₇F₃O₂, MW 274.28 g/mol) .
  • Reactivity : The electron-withdrawing trifluoromethyl group enhances stability against hydrolysis compared to iodine-containing analogs.
  • Applications : Explored in fluorinated drug candidates for improved metabolic stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Synthesis Yield Applications
This compound C₁₀H₁₉IO₃ 300.13 Iodopropoxy 60–80% PROTACs, oncology research
tert-Butyl 3-(3-hydroxypropoxy)propanoate C₁₀H₂₀O₄ 204.26 Hydroxypropoxy 45% Precursor for iodinated analogs
tert-Butyl 3-(2-iodoethoxy)propanoate C₉H₁₇IO₃ 300.13 Iodoethoxy N/A Reactive intermediate
tert-Butyl PEG-ether derivatives C₁₂H₂₄O₆ 264.32 PEG-like chain 60% Drug delivery, biocompatible materials
tert-Butyl trifluoromethylphenyl ester C₁₄H₁₇F₃O₂ 274.28 Trifluoromethylphenyl N/A Fluorinated drug candidates

Key Findings and Insights

Reactivity: The iodine atom in this compound makes it highly reactive in Suzuki couplings and nucleophilic substitutions, unlike its hydroxy or PEG-based analogs .

Stability : Iodo compounds require light-protected storage, whereas trifluoromethylphenyl and PEG derivatives exhibit greater environmental stability .

Synthetic Flexibility : Hydroxypropoxy and PEG-ether derivatives serve as versatile intermediates for further modifications, enabling tailored physicochemical properties .

Biological Applications : Iodinated derivatives are pivotal in PROTAC development due to their ability to cross cell membranes and engage E3 ligases .

Q & A

Q. What are the key steps in synthesizing tert-Butyl 3-(3-iodopropoxy)propanoate, and how can reaction conditions be optimized?

The synthesis typically involves sequential alkoxylation and iodination steps. For example, a three-step protocol (similar to EP 4 374 877 A2) might include:

  • Step 1: Alkoxylation using tert-butyl acrylate with a polyether alcohol (e.g., 2-[2-(2-hydroxyethoxy)ethoxy]ethanol) in THF under NaH catalysis, followed by purification via silica gel chromatography .
  • Step 2: Iodination via substitution reactions (e.g., using NaI or KI in polar aprotic solvents like DMF).
    Key optimizations include solvent choice (THF for alkoxylation, DMF for iodination), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (excess NaH for deprotonation). Yield improvements often rely on inert atmospheres and moisture-free conditions .

Q. Which analytical techniques are essential for characterizing this compound, and how do they confirm structural integrity?

  • NMR Spectroscopy: ¹H and ¹³C NMR identify the tert-butyl group (δ ~1.2 ppm for 9H singlet) and iodopropoxy chain (δ 3.4–4.2 ppm for ether protons). The iodine atom’s electron-withdrawing effect shifts adjacent protons downfield .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+Na]⁺ peak at m/z 403.06 for C₁₀H₁₉IO₄).
  • TLC: Monitors reaction progress using hexane/ethyl acetate systems (Rf ~0.5 for the target compound) .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity and stability under varying conditions?

The tert-butyl group provides steric hindrance, which:

  • Enhances stability: Protects the ester moiety from hydrolysis under acidic/basic conditions, as shown in stability studies of similar tert-butyl esters .
  • Modulates reactivity: Slows nucleophilic substitution at the iodopropoxy chain due to steric shielding, necessitating polar solvents (e.g., DMSO) or elevated temperatures for efficient reactions .
    Degradation studies (e.g., thermal gravimetric analysis) reveal decomposition >200°C, suggesting stability for most lab applications .

Q. What are common side reactions during the synthesis of iodinated propoxy esters, and how can they be mitigated?

  • Iodide Disproportionation: I₂ formation in the presence of light/moisture. Mitigation: Use dark storage, anhydrous solvents, and KI as a stabilizer.
  • Ether Cleavage: Acidic conditions may cleave the propoxy chain. Solution: Neutralize reaction mixtures promptly and avoid prolonged exposure to strong acids .
  • Byproduct Formation: Unreacted tert-butyl acrylate can esterify residual alcohols. Purification via silica chromatography (hexane/EtOAc gradient) isolates the target compound .

Q. How can researchers resolve contradictions in reported yields or purity across studies?

  • Variable Solvent Systems: For example, THF vs. DMF in alkoxylation steps may alter yields by 10–15%. Systematic solvent screening (e.g., using Hansen solubility parameters) optimizes dissolution and reaction efficiency .
  • Chromatography Protocols: Discrepancies in silica gel pore size or eluent ratios affect purity. Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) for quantitative purity assessment .

Methodological Challenges

Q. What strategies ensure reproducible scaling of this compound synthesis from milligram to gram quantities?

  • Batch vs. Flow Chemistry: Small-scale reactions (≤1 g) use batch methods, while flow systems improve heat/mass transfer for larger scales.
  • In-line Analytics: Implement FTIR or Raman spectroscopy to monitor iodine incorporation in real-time, reducing batch failures .

Q. How does the iodine atom’s position impact the compound’s utility in cross-coupling reactions?

The β-iodo group in the propoxy chain facilitates:

  • Suzuki-Miyaura Coupling: With aryl boronic acids to generate biaryl ethers, useful in polymer chemistry.
  • Nucleophilic Substitution: With amines or thiols for functionalized intermediates. Kinetic studies show reaction rates depend on solvent polarity (e.g., DMSO > DMF) .

Data Interpretation and Application

Q. What computational tools predict the compound’s behavior in drug delivery systems?

  • Molecular Dynamics (MD): Simulates self-assembly with PEG-based linkers (e.g., tert-butyl 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoate) to model micelle formation for hydrophobic drug encapsulation .
  • DFT Calculations: Evaluates iodine’s electronegativity effects on bond dissociation energies, guiding stability predictions .

Q. How can researchers validate the compound’s environmental safety profile?

  • Ecotoxicity Assays: Use Daphnia magna or algae models to assess acute toxicity (LC₅₀/EC₅₀).
  • Degradation Studies: Hydrolysis under pH 5–9 conditions monitors iodide release (via ion chromatography), ensuring compliance with EPA guidelines .

Contradictory Evidence Analysis

Q. Why do patent and journal reports differ in optimal reaction temperatures for iodination?

  • Patent Data (EP 4 374 877): Recommends 25°C for faster kinetics, prioritizing speed over purity.
  • Journal Studies: Advocate 0–10°C to suppress side reactions (e.g., elimination), favoring academic rigor . Resolution: Pilot studies balancing time vs. purity are critical for specific applications.

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